molecular formula C7H8N4 B11921510 3-(Ethylamino)pyrazine-2-carbonitrile

3-(Ethylamino)pyrazine-2-carbonitrile

Cat. No.: B11921510
M. Wt: 148.17 g/mol
InChI Key: GCRMRCVJEKAXQN-UHFFFAOYSA-N
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Description

3-(Ethylamino)pyrazine-2-carbonitrile: is a heterocyclic organic compound that features a pyrazine ring substituted with an ethylamino group at the third position and a cyano group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylamino)pyrazine-2-carbonitrile typically involves the reaction of pyrazine-2-carbonitrile with ethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. A common method involves the use of a solvent such as methanol or ethanol, with the reaction mixture being heated to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(Ethylamino)pyrazine-2-carbonitrile can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur, where the cyano group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(Ethylamino)pyrazine-2-carbonitrile is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials and catalysts.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new drugs targeting bacterial and fungal infections .

Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in the design of new therapeutic agents. Its derivatives have shown promise in the treatment of various diseases, including tuberculosis and cancer .

Industry: The compound is used in the production of agrochemicals and pharmaceuticals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients makes it valuable in the pharmaceutical industry .

Mechanism of Action

The mechanism of action of 3-(Ethylamino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets within biological systems. The compound can inhibit the activity of certain enzymes, such as nicotinamidase/pyrazinamidase, which are involved in the NAD+ salvage pathway in bacteria. This inhibition disrupts essential metabolic processes, leading to the antimicrobial effects observed .

Comparison with Similar Compounds

  • 3-(Methylamino)pyrazine-2-carbonitrile
  • 3-(Propylamino)pyrazine-2-carbonitrile
  • 3-(Butylamino)pyrazine-2-carbonitrile

Comparison: 3-(Ethylamino)pyrazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its methyl, propyl, and butyl analogs, the ethylamino derivative exhibits different lipophilicity and steric effects, influencing its reactivity and biological activity. The ethyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile intermediate in various synthetic applications .

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

3-(ethylamino)pyrazine-2-carbonitrile

InChI

InChI=1S/C7H8N4/c1-2-9-7-6(5-8)10-3-4-11-7/h3-4H,2H2,1H3,(H,9,11)

InChI Key

GCRMRCVJEKAXQN-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=CN=C1C#N

Origin of Product

United States

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